molecular formula C16H14N2O3S2 B2510631 N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide CAS No. 941924-86-3

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2510631
CAS No.: 941924-86-3
M. Wt: 346.42
InChI Key: FKBBJGHLMVWJEO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with 4-(ethylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethylsulfonyl group.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide
  • N-(benzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide

Uniqueness

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, leading to differences in its pharmacological and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-22-15/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBBJGHLMVWJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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